Z-Ala-val-OH
Overview
Description
Z-Ala-val-OH is a chemical compound with the molecular formula C16H22N2O5. It is primarily used for research purposes and is not intended for human or veterinary use. This compound is a derivative of valine, an essential amino acid, and is often utilized in peptide synthesis due to its protective properties.
Preparation Methods
The synthesis of benzyloxycarbonylalanylvaline typically involves the protection of the amino group using the benzyloxycarbonyl (Cbz) group. The preparation process can be summarized as follows:
Protection of the Amino Group: The amino group of valine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected valine is then coupled with alanine using a coupling agent like dicyclohexylcarbodiimide (DCC) to form benzyloxycarbonylalanylvaline.
Chemical Reactions Analysis
Z-Ala-val-OH undergoes various chemical reactions, including:
Hydrogenation: The benzyloxycarbonyl group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other functional groups.
Scientific Research Applications
Z-Ala-val-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in the development of new drugs.
Mechanism of Action
The mechanism of action of benzyloxycarbonylalanylvaline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of valine, preventing unwanted side reactions during peptide bond formation. This allows for the selective synthesis of peptides and proteins .
Comparison with Similar Compounds
Z-Ala-val-OH can be compared with other similar compounds such as:
Benzyloxycarbonylglycylvaline: Similar in structure but with glycine instead of alanine.
Benzyloxycarbonylalanylglycine: Similar in structure but with glycine instead of valine.
Benzyloxycarbonylleucylvaline: Similar in structure but with leucine instead of alanine.
These compounds share similar protective properties and are used in peptide synthesis, but they differ in their amino acid components, which can affect their reactivity and applications.
Properties
IUPAC Name |
(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10(2)13(15(20)21)18-14(19)11(3)17-16(22)23-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)/t11-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDUZLXFEMEMNF-AAEUAGOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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